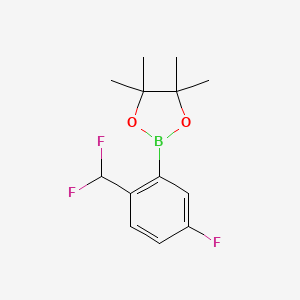![molecular formula C17H25BO3 B6148612 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane CAS No. 2222997-45-5](/img/new.no-structure.jpg)
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane typically involves the following steps:
Boronic Acid Formation: : The starting material is often a boronic acid, which undergoes esterification.
Esterification: : The boronic acid is treated with pinacol to form the boronic acid pinacol ester.
Coupling Reaction: : The pinacol ester is then coupled with the appropriate phenyl derivative under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalysts, base (e.g., sodium carbonate), and solvents like toluene or water.
Oxidation: : Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: : Biaryl compounds.
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or alkanes.
Substitution: : Amides or ethers.
Aplicaciones Científicas De Investigación
This compound is widely used in organic synthesis , particularly in the construction of complex molecules. It is also employed in biological research for the development of new pharmaceuticals and material science for creating advanced materials. Its role in medicinal chemistry includes the synthesis of drug candidates and probes for biological studies.
Mecanismo De Acción
The mechanism of action involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This intermediate then couples with an organic halide to form the final product. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the formation of carbon-carbon bonds in cross-coupling reactions.
Comparación Con Compuestos Similares
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane: is unique due to its specific structural features, which enhance its reactivity and stability in cross-coupling reactions. Similar compounds include:
Boronic acids and their esters: : These are commonly used in Suzuki-Miyaura cross-coupling reactions.
Pinacol boronic esters: : These are similar in structure and also used in cross-coupling reactions.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
2222997-45-5 |
|---|---|
Fórmula molecular |
C17H25BO3 |
Peso molecular |
288.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3 |
Clave InChI |
COOKAANVBSLXEY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCO3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



